4-Chloro-6-methylquinoline
Overview
Description
4-Chloro-6-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It is a member of the quinoline family of compounds, which are nitrogen-containing bicyclic compounds widely found throughout nature .
Synthesis Analysis
The synthesis of 4-chloro-6-methylquinoline and its isomer has been discussed in a paper . The paper explores the structural properties of the compound using spectral (NMR, FTIR, FT-Raman, UV-Vis) studies and compares it with the density functional theory (DFT) calculations .Molecular Structure Analysis
The structural and spectroscopic characteristics of 4-chloro-6-methylquinoline have been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The crystal structure of the compound has been brought to light by single-crystal x-ray diffraction (SCXRD) method .Chemical Reactions Analysis
The paper discusses the synthesis of the 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer 4-chloro-8-methylquinoline-2(1H)-one (4C8MQ) and also explores the structural properties of the same using spectral (NMR, FTIR, FT-Raman, UV-Vis) studies .Physical And Chemical Properties Analysis
4-Chloro-6-methylquinoline is a solid compound . It has a molecular weight of 177.63 . More detailed physical and chemical properties can be found in the MSDS .Scientific Research Applications
Chemical Synthesis
“4-Chloro-6-methylquinoline” is a chemical compound used in various chemical syntheses . It is often used as a starting material or intermediate in the synthesis of more complex molecules .
Medicinal Chemistry
Quinoline motifs, such as “4-Chloro-6-methylquinoline”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . The unique structure of quinoline scaffolds makes them an important class of pharmacophores present in various therapeutic agents .
Antioxidant Research
Quinoline derivatives, including “4-Chloro-6-methylquinoline”, have demonstrated antioxidant properties . They can neutralize free radicals, which may help prevent diseases related to oxidative stress .
Anti-Inflammatory Research
Quinoline derivatives have also been studied for their anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs .
Antimalarial Research
Quinoline-based compounds have a long history in antimalarial research . “4-Chloro-6-methylquinoline” could potentially be used in the synthesis of new antimalarial drugs .
Anti-SARS-CoV-2 Research
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .
Antituberculosis Research
Quinoline derivatives have shown potential in antituberculosis research . They could potentially be used in the development of new antituberculosis drugs .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methylquinoline are DNA gyrase and lanosterol 14 α-demethylase enzyme . DNA gyrase is an enzyme that introduces supercoils into DNA. Lanosterol 14 α-demethylase is a key enzyme in the sterol biosynthesis pathway that leads to the formation of ergosterol, which is a major component of the fungal cell membrane .
Mode of Action
4-Chloro-6-methylquinoline interacts with its targets by inhibiting their activity. It binds to the active site of the enzymes, preventing them from performing their normal function . This results in the disruption of DNA replication and sterol biosynthesis, leading to the death of the cells that rely on these processes .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting DNA gyrase, and the sterol biosynthesis pathway by inhibiting lanosterol 14 α-demethylase . The downstream effects include the disruption of DNA replication and sterol biosynthesis, leading to cell death .
Pharmacokinetics
In silico studies were analyzed to identify the potential drug likeliness of the compound
Result of Action
The molecular effect of 4-Chloro-6-methylquinoline’s action is the inhibition of DNA gyrase and lanosterol 14 α-demethylase, leading to the disruption of DNA replication and sterol biosynthesis . On a cellular level, this results in the death of the cells that rely on these processes .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPOQFLMUYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356457 | |
Record name | 4-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylquinoline | |
CAS RN |
18436-71-0 | |
Record name | 4-Chloro-6-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.